3-Ethyl-3-propylbenzofuran-2(3H)-one
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Overview
Description
3-Ethyl-3-propylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-propylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of Friedel-Crafts acylation followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogen or nitro groups.
Scientific Research Applications
3-Ethyl-3-propylbenzofuran-2(3H)-one may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-propylbenzofuran-2(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A methyl-substituted derivative.
3-Propylbenzofuran: A propyl-substituted derivative.
Uniqueness
3-Ethyl-3-propylbenzofuran-2(3H)-one is unique due to its specific ethyl and propyl substitutions, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-ethyl-3-propyl-1-benzofuran-2-one |
InChI |
InChI=1S/C13H16O2/c1-3-9-13(4-2)10-7-5-6-8-11(10)15-12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UPDKMVMWBBBQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=CC=CC=C2OC1=O)CC |
Origin of Product |
United States |
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